molecular formula C17H13NO2S B2375479 2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde CAS No. 136427-78-6

2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde

Cat. No.: B2375479
CAS No.: 136427-78-6
M. Wt: 295.36
InChI Key: VLLUFTWJYOKKQM-UHFFFAOYSA-N
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Description

2-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde is a benzothiazole-derived compound featuring a malonaldehyde moiety conjugated to the thiazole ring. The benzyl substituent at the N3 position enhances steric bulk and may influence solubility in organic solvents. However, direct experimental data on its properties are sparse in the provided evidence, necessitating comparisons with structurally related derivatives.

Properties

IUPAC Name

2-(3-benzyl-1,3-benzothiazol-2-ylidene)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c19-11-14(12-20)17-18(10-13-6-2-1-3-7-13)15-8-4-5-9-16(15)21-17/h1-9,11-12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLUFTWJYOKKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3SC2=C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde typically involves the condensation of 2-aminobenzenethiol with benzyl aldehydes under acidic or basic conditions. One common method involves the use of glacial acetic acid as a catalyst in ethanol, where the reaction mixture is heated to reflux . Another approach includes the use of sodium metabisulfite (Na₂S₂O₅) as a catalyst, which facilitates the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in the industrial synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde involves its interaction with various molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. It can also induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS). Additionally, its fluorescent properties make it useful for imaging applications, where it can selectively bind to specific biomolecules .

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

2.1 Structural and Functional Group Variations

The table below summarizes key structural differences, synthetic routes, and properties of analogous compounds:

Compound Name Substituents/Functional Groups Synthesis Method Yield Key Properties/Applications Reference
2-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde (Target) Benzyl (N3), malonaldehyde (C2) Not explicitly described in evidence N/A Hypothesized reactivity via aldehyde group N/A
[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]malononitrile Ethyl (N3), malononitrile (C2) Not specified, but malononitrile group suggests nucleophilic addition pathways N/A Strong electron-withdrawing nitrile groups; Z-configuration noted
N-(3-Benzyl-4-methylthiazol-2(3H)-ylidene)acetamide Benzyl (N3), methyl (C4), acetamide (C2) Dehydration of precursor in DMF or via aziridine ring-opening Moderate Amide group may stabilize tautomeric forms
3-Ethyl-6-((4-methoxyphenyl)(o-tolyl)methyl)benzo[d]thiazol-2(3H)-one (3hf) Ethyl (N3), methoxy-tolyl-benzyl (C6), ketone (C2) Friedel-Crafts-type reaction with alcohols, CH3NO2 solvent, column chromatography 36% Yellow oil; potential for optoelectronic studies
N-(Benzo[d]thiazol-2-yl)benzamide (3ar) Benzamide (C2) Oxidative coupling of benzaldehyde and thiazol-2-amine using TBHP in CH3CN 57% White solid; amide group enhances stability
ST02109 (Thiazolium iodide) Multiple thiazole rings, ethyl, iodide Complex multi-step synthesis (details unspecified) N/A IR absorber (λmax 1042 nm); materials science
2.3 Physical and Electronic Properties
  • Optical Properties : ST02109 () absorbs strongly in the IR region (1042 nm), attributed to extended conjugation and charge-transfer interactions. The target’s malonaldehyde may shift absorption to shorter wavelengths due to reduced electron deficiency compared to nitriles.
  • Thermal Stability : Amide derivatives (e.g., ) exhibit higher thermal stability than aldehydes or ketones, which may decompose or tautomerize under heat.

Research Findings and Trends

  • Substituent Effects : Electron-withdrawing groups (e.g., nitriles, aldehydes) enhance reactivity but reduce stability. Bulky substituents (e.g., benzyl) improve solubility but may hinder crystallization.
  • Synthetic Efficiency : Yields for benzothiazole derivatives vary widely (36–57% in ), suggesting room for optimization in the target’s synthesis.
  • Configuration Matters : The Z-configuration in highlights the importance of stereochemistry in electronic properties, a factor that may apply to the target’s malonaldehyde geometry.

Biological Activity

2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

C16H13N3S\text{C}_{16}\text{H}_{13}\text{N}_{3}\text{S}

This structure contributes to its interaction with various biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

A study demonstrated that derivatives of benzothiazole compounds possess notable antimicrobial activity against a range of pathogens. The inhibition of microbial growth suggests potential applications in developing new antimicrobial agents.

Enzyme Inhibition

Particularly noteworthy is the compound's ability to inhibit tyrosinase, an enzyme critical in melanin production. Inhibitors of this enzyme are valuable in treating conditions such as hyperpigmentation and certain skin disorders.

Table 1: Tyrosinase Inhibition Activity of Related Compounds

CompoundIC50 (μM)Mechanism of Action
Kojic Acid84.41Competitive Inhibition
Compound 1b0.88Competitive Inhibition
Compound 1f17.10Competitive Inhibition

Study on Tyrosinase Inhibition

In a recent study, several derivatives based on the benzothiazole structure were synthesized and tested for their inhibitory effects on mushroom tyrosinase. Compound 1b showed an IC50 value significantly lower than that of kojic acid, indicating a stronger inhibitory effect. The presence of hydroxyl groups on the phenyl ring was found to enhance this activity through hydrogen bonding interactions at the active site of the enzyme .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related benzothiazole derivatives against various bacterial strains. The results indicated that these compounds exhibited substantial antibacterial activity, making them candidates for further development into therapeutic agents .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound have been explored using molecular docking studies. These studies suggest that the compound binds effectively to target enzymes, inhibiting their function through competitive mechanisms.

Table 2: Molecular Docking Results

Target EnzymeBinding Affinity (kcal/mol)Interaction Type
Tyrosinase-9.5Hydrogen Bonds
Bacterial Enzyme-8.7Hydrophobic Interactions

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